molecular formula C9H13N3O2 B14628724 N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N'-dimethylurea CAS No. 55807-93-7

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N'-dimethylurea

Katalognummer: B14628724
CAS-Nummer: 55807-93-7
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: RJIPHNYXVKAWJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is a chemical compound with a molecular formula of C9H13N3O2 It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a dimethylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylurea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea compounds.

Wissenschaftliche Forschungsanwendungen

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea
  • N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
  • N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylcyclopropanamine

Uniqueness

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl and oxazole moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

55807-93-7

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

1-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3-dimethylurea

InChI

InChI=1S/C9H13N3O2/c1-10-9(13)12(2)8-5-7(14-11-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,13)

InChI-Schlüssel

RJIPHNYXVKAWJB-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)N(C)C1=NOC(=C1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.